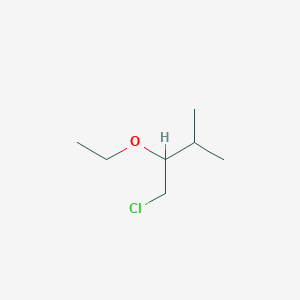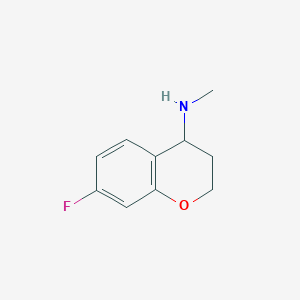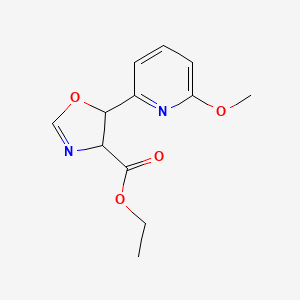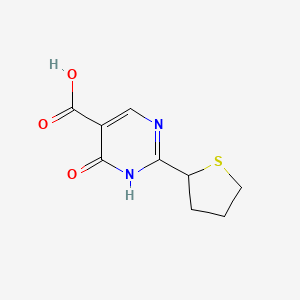![molecular formula C5H9N5O B13174339 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Another method includes the reaction of triazole derivatives with secondary amines and formaldehyde solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds share a similar triazole core and exhibit comparable biological activities.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Uniqueness
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C5H9N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,1-2,6H2,(H2,7,11) |
Clave InChI |
SUJSFLGFKJJMKD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CC(=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)

![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)

